L-PHENYLALANINE (RING-D5)
Description
Properties
Molecular Weight |
170.22 |
|---|---|
Purity |
98% |
Origin of Product |
United States |
Synthetic Methodologies for L Phenylalanine Ring D5
Chemical Synthesis Approaches for Ring-Deuterated Phenylalanine
Chemical synthesis provides robust methods for introducing deuterium (B1214612) into the aromatic ring of phenylalanine. These approaches can be broadly categorized into de novo synthesis from deuterated precursors and catalytic exchange methods.
De novo Synthesis from Deuterated Precursors
De novo synthesis involves constructing the L-phenylalanine molecule from smaller, pre-deuterated building blocks. acs.orgnih.govresearchgate.net This "bottom-up" approach offers precise control over the location of the deuterium labels. A common strategy involves using a deuterated benzene (B151609) derivative as the starting material. For instance, L-Phenylalanine-N-t-Boc-[ring-d5] can be synthesized from a deuterated precursor, serving as a starting material for producing peptides containing the deuterated phenylalanine residue. Similarly, protected forms like L-Phenylalanine-N-Fmoc (ring-D₅, 98%) are utilized in solid-phase peptide synthesis to introduce the isotope-labeled amino acid at specific positions within a peptide chain. isotope.com
While effective, de novo syntheses can be multi-step and complex, often requiring unique synthetic pathways for each desired isotopologue. nih.gov
Catalytic Exchange Methods for Deuterium Incorporation
Catalytic exchange methods offer a more direct route to L-phenylalanine (ring-D5) by facilitating the exchange of hydrogen for deuterium atoms on an existing phenylalanine molecule or a suitable precursor. These methods typically employ a heterogeneous catalyst in the presence of a deuterium source, such as deuterium oxide (D₂O).
Palladium-based catalysts, particularly palladium on carbon (Pd/C), are effective for hydrogen-deuterium (H-D) exchange reactions. nih.gov While palladium catalysts often show a preference for exchanging aliphatic hydrogens, they can be used to deuterate the aromatic ring under specific conditions. mdpi.comresearchgate.net For instance, a Pd/C-H₂-D₂O system has been developed for the deuteration of phenylalanine derivatives. thieme-connect.com However, achieving high selectivity for the aromatic ring over the benzylic (β) or α-positions can be challenging and may require elevated temperatures, which can sometimes lead to racemization. researchgate.net Research has shown that palladium catalysts can be used for the regioselective deuteration at the benzylic position under mild conditions. mdpi.com Another study developed a palladium-catalyzed H/D exchange protocol specifically for β-deuterated N-protected amino amides, which can then be converted to the corresponding β-deuterated amino acid. nih.govosti.gov
| Catalyst System | Substrate | Position of Deuteration | Key Findings | Reference |
|---|---|---|---|---|
| Pd/C-H₂-D₂O | Phenylalanine Derivatives | β-position (selective) | Selective deuteration at the β-position occurred at 110 °C without racemization. Deuteration at the α-position was observed at a higher temperature (160 °C), but with some racemization. | thieme-connect.comresearchgate.net |
| Pd/C-Al-D₂O | L-Phenylalanine | Benzylic position | Microwave activation at 80 °C provided highly selective deuteration of the benzylic hydrogens. | mdpi.com |
| Palladium Catalyst | N-protected amino amide | β-position | Developed a protocol for β-deuterated N-protected amino amides, convertible to β-deuterated amino acids. Pivalic acid can promote the H/D exchange for phenylalanine derivatives. | nih.govosti.gov |
Platinum-based catalysts, such as platinum on carbon (Pt/C), generally exhibit a higher selectivity for the deuteration of aromatic rings compared to palladium catalysts. researchgate.net An effective method for deuterating aromatic rings utilizes 5% Pt/C with D₂O as the deuterium source under a hydrogen atmosphere. researchgate.net This approach is applicable to a variety of aromatic compounds. researchgate.net Studies on peptides containing phenylalanine and tyrosine have shown that platinum-catalyzed exchange in D₂O results in the incorporation of deuterium into the side chains of these aromatic residues. wiley.com Time-course studies have indicated that the exchange of aromatic protons occurs most rapidly, followed by the exchange of benzylic protons. wiley.com Improved catalytic exchange methods using platinum have been developed for producing [2,3,4,5,6-²H₅]phenylalanine with isotopic substitution levels generally greater than 95%. nih.gov
| Catalyst System | Substrate | Position of Deuteration | Key Findings | Reference |
|---|---|---|---|---|
| Pt/C | Aromatic Compounds (including Phenylalanine) | Aromatic ring | Pt/C shows a higher tendency for deuteration of aromatic positions compared to Pd/C. Efficient deuteration of phenol (B47542) was achieved at room temperature. | mdpi.comresearchgate.net |
| Platinum Catalyst | Phenylalanine and Tyrosine containing peptides | Aromatic ring and benzylic protons | Exchange occurs most rapidly on the aromatic protons, followed by the benzylic protons. | wiley.com |
| Improved Catalytic Exchange | Phenylalanine | Aromatic ring (2,3,4,5,6-²H₅) | Achieved isotopic substitution levels greater than 95%. | nih.gov |
Chemo-Enzymatic Synthesis Routes for Deuterated L-Amino Acids
Chemo-enzymatic methods combine the specificity of enzymatic reactions with the versatility of chemical synthesis to produce deuterated amino acids. nih.govd-nb.info These approaches often provide high stereoselectivity and regioselectivity under mild reaction conditions.
Enzymatic Deuteration via Hydrogen-Deuterium Exchange
Enzymatic methods can directly introduce deuterium into amino acids by catalyzing hydrogen-deuterium exchange reactions in a D₂O-rich environment. acs.orgnih.govnih.gov This approach avoids the need for protecting groups and can streamline the synthetic process. nih.gov
For instance, enzymes like tryptophan synthase can catalyze the H/D exchange at the α-carbon of various amino acids, including phenylalanine. portlandpress.com Phenylalanine ammonia-lyase (PAL) has been utilized in the synthesis of specifically labeled L-phenylalanine. Under appropriate conditions, PAL catalyzes the addition of ammonia (B1221849) to cinnamic acid. When this reaction is performed in a medium containing deuterated water, it can lead to the formation of deuterated L-phenylalanine. d-nb.info
A dual-protein system involving an aminotransferase (DsaD) and a partner protein (DsaE) has been shown to catalyze H/D exchange at both the Cα and Cβ positions of amino acids. acs.orgnih.govresearchgate.netnih.gov Reactions with DsaD alone result in exclusive Cα-deuteration. acs.orgnih.govresearchgate.netnih.gov While this system has been demonstrated for various amino acids, its application for specific ring-deuteration of phenylalanine would depend on the substrate specificity and the absence of exchange at other positions.
Another biosynthetic approach involves growing microorganisms in deuterated media. For example, the facultative methylotrophic bacterium Brevibacterium methylicum can be used to produce [²H]phenylalanine when grown on a medium containing deuterated substrates like [U-²H]methanol and ²H₂O. scispace.com The level of deuterium incorporation can be controlled by adjusting the concentration of ²H₂O in the growth medium, allowing for the synthesis of phenylalanine with varying degrees of deuteration, including at the benzyl (B1604629) fragment. scispace.com
| Enzyme/System | Substrate | Position of Deuteration | Methodology | Reference |
|---|---|---|---|---|
| Tryptophan Synthase | L-Amino Acids | α-carbon | H/D exchange in D₂O buffer. | portlandpress.com |
| Phenylalanine Ammonia Lyase (PAL) | (E)-Cinnamic acid | β-position (and potentially α) | Addition of ammonia in a tritiated/deuterated water-containing buffer. | d-nb.info |
| DsaD/DsaE dual-protein system | L-Amino Acids | Cα and Cβ | H/D exchange in D₂O buffer. DsaD alone leads to Cα-deuteration. | acs.orgnih.govresearchgate.netnih.gov |
| Brevibacterium methylicum | [U-²H]Methanol and ²H₂O | Multiple positions, including benzyl fragment | Biosynthesis in deuterated growth medium. | scispace.com |
Microbial Biosynthesis of Deuterated Phenylalanine
Microbial biosynthesis offers a powerful and stereospecific route to L-phenylalanine (ring-d5), yielding the natural L-isomer which is often preferred over the racemic mixtures produced by chemical synthesis. This approach typically involves cultivating microorganisms capable of overproducing phenylalanine in a growth medium where deuterium sources are substituted for their protium (B1232500) counterparts.
Culturing in Deuterated Media
A common strategy for producing deuterated phenylalanine involves growing a suitable microbial strain in a minimal medium containing heavy water (D₂O) and a deuterated carbon source. Facultative methylotrophic bacteria, such as Brevibacterium methylicum, have been successfully used for this purpose. These bacteria can assimilate simple carbon compounds like methanol (B129727).
In a typical protocol, the bacterium is grown in a minimal salt medium, such as M9, where a significant portion of the water (H₂O) is replaced with D₂O. The concentration of D₂O in the medium directly influences the level of deuterium incorporation into the final product. For instance, studies with Brevibacterium methylicum have shown that the deuterium enrichment in L-phenylalanine can range from 17% when grown in 24.5% D₂O to 75% in 98% D₂O. In addition to D₂O, a deuterated carbon source like [U-²H]methanol can be used to further enhance the isotopic enrichment.
The biosynthesis of L-phenylalanine in the bacterial cell originates from prephenic acid, which is converted to phenylpyruvate and then to phenylalanine by cellular transaminases. The deuterated amino acid is secreted into the growth medium, from which it can be isolated and purified.
Table 1: Deuterium Enrichment of L-Phenylalanine with Brevibacterium methylicum in Deuterated Media
| D₂O Concentration in Growth Medium | Resulting Deuterium Enrichment in L-Phenylalanine |
| 24.5% | 17% |
| 98% | 75% |
| Data sourced from studies on Brevibacterium methylicum. |
Strain Optimization for Deuterium Enrichment
High concentrations of deuterium in the growth medium can inhibit microbial growth and metabolic processes. Therefore, adaptation of the microbial strain to the deuterated environment is crucial for efficient production of deuterated compounds.
One common method for strain adaptation is a multi-stage protocol involving repeated plating and selection of colonies on media with gradually increasing concentrations of D₂O. For example, Brevibacterium methylicum has been adapted by plating on solid agar (B569324) media with D₂O concentrations increasing from 0% to 24.5%, 49.0%, 73.5%, and finally up to 98%. This process selects for cells that are more tolerant to the physiological stress of a highly deuterated environment.
The use of adapted strains can significantly improve the yield of the desired deuterated product. For instance, an adapted strain of Brevibacterium methylicum showed a 2.3-fold increase in L-phenylalanine production on a maximally deuterated medium compared to the non-adapted strain. Similarly, adaptive laboratory evolution (ALE) has been applied to Escherichia coli strains to improve their growth in deuterated minimal media with pyruvate (B1213749) as the carbon source, making them more suitable for producing deuterated proteins.
Table 2: Effect of Strain Adaptation on L-Phenylalanine Production
| Strain | Growth Conditions | L-Phenylalanine Yield |
| Non-adapted Brevibacterium methylicum | Maximally deuterated medium M9 (80h growth) | 0.39 g/L |
| Adapted Brevibacterium methylicum | Maximally deuterated medium M9 (80h growth) | 0.82 g/L |
| Data illustrates the improvement in production due to strain adaptation. |
Isotopic Purity and Enrichment Assessment during Synthesis
Assessing the isotopic purity and the degree of deuterium enrichment is a critical step in the synthesis of L-phenylalanine (ring-d5). Various analytical techniques are employed to confirm the successful incorporation of deuterium and to quantify the level of enrichment.
Mass spectrometry is a primary tool for this purpose. Electron impact (EI) mass spectrometry of derivatized amino acids, such as the methyl esters of N-dansyl-phenylalanine, allows for the determination of the number of deuterium atoms incorporated into the molecule. This technique provides detailed information on the distribution of different isotopologues.
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful method for assessing deuteration. ¹H NMR spectra can be used to observe the disappearance of signals corresponding to the protons that have been replaced by deuterium. For L-phenylalanine (ring-d5), the signals from the aromatic protons would be absent or significantly reduced.
Gas chromatography (GC) coupled with mass spectrometry (GC-MS) is also utilized for the analysis of deuterated compounds. This method allows for the separation of the analyte from the sample matrix and provides mass spectral data for isotopic analysis. Additionally, infrared (IR) spectroscopy can be used to detect the presence of C-D bonds, which have characteristic vibrational frequencies distinct from C-H bonds.
Analytical Characterization of L Phenylalanine Ring D5
Mass Spectrometry (MS) Applications in Deuterated Compound Analysis
Mass spectrometry is a cornerstone technique for the analysis of deuterated compounds like L-phenylalanine (ring-D5). Its high sensitivity and specificity enable the differentiation and quantification of isotopically labeled molecules from their endogenous, unlabeled forms.
High-Resolution Mass Spectrometry for Isotopic Purity and Quantification
High-resolution mass spectrometry (HRMS) is instrumental in determining the isotopic purity of L-phenylalanine (ring-D5) and for its precise quantification. HRMS instruments can distinguish between minute mass differences, which is crucial for confirming the number and location of deuterium (B1214612) atoms in the molecule and ensuring that the isotopic enrichment is high (typically >98%). This capability is vital for accurate quantification, as it allows for the resolution of the labeled analyte's signal from any potential isobaric interferences. In metabolic studies, HRMS is used to track the fate of the deuterated phenylalanine, providing insights into metabolic pathways and fluxes.
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation and Quantification
Tandem mass spectrometry (MS/MS) is a powerful technique for both the structural confirmation and quantification of L-phenylalanine (ring-D5). researchgate.net In an MS/MS experiment, the precursor ion corresponding to the deuterated compound is selected and then fragmented to produce a characteristic pattern of product ions. researchgate.net This fragmentation pattern serves as a molecular fingerprint, confirming the identity of the compound. For quantification, a specific precursor-to-product ion transition, known as a selected reaction monitoring (SRM) transition, is monitored. researchgate.net This approach provides excellent specificity and sensitivity, making it ideal for measuring low concentrations of L-phenylalanine (ring-D5) in complex biological samples like plasma and urine. nih.govresearchgate.net For instance, L-phenylalanine (ring-D5) has been successfully used as an internal standard in the LC-MS/MS determination of hippuric acid and benzoic acid in monkey urine. researchgate.net
A common application of MS/MS is in newborn screening for metabolic disorders such as phenylketonuria (PKU), where L-phenylalanine (ring-D5) is used as an internal standard to accurately quantify phenylalanine levels in blood spots. nih.gov The use of a stable isotope-labeled internal standard corrects for variations in sample preparation and instrument response, leading to more reliable diagnostic results. nih.gov
Table 1: Example of MS/MS Transitions for L-Phenylalanine and L-Phenylalanine (ring-D5)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| L-Phenylalanine | 166.1 | 120.1 |
| L-Phenylalanine (ring-D5) | 171.1 | 125.1 |
This table is for illustrative purposes; exact m/z values may vary depending on the derivatization and ionization method used.
Gas Chromatography-Mass Spectrometry (GC-MS) for Isotope Abundance Measurement
Gas chromatography-mass spectrometry (GC-MS) is another widely used technique for the analysis of L-phenylalanine (ring-D5), particularly for measuring its abundance and enrichment in various samples. nih.govnih.gov Prior to GC-MS analysis, amino acids are typically derivatized to increase their volatility and thermal stability. mdpi.comnih.gov A common derivatization method involves the formation of N-tert-butyldimethylsilyl (t-BDMS) derivatives. researchgate.net
GC-MS offers high chromatographic resolution, separating the derivatized L-phenylalanine (ring-D5) from other compounds in the sample before it enters the mass spectrometer. researchgate.net This separation is crucial for reducing matrix effects and ensuring accurate quantification. The mass spectrometer then detects the specific ions corresponding to the derivatized L-phenylalanine (ring-D5) and its unlabeled counterpart. By comparing the peak areas of the labeled and unlabeled compounds, the isotopic enrichment can be accurately determined. nih.govnih.gov This method has proven valuable in studies of protein synthesis and turnover, where even very low levels of isotopic enrichment need to be measured precisely. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) for Tracer Studies
Liquid chromatography-mass spectrometry (LC-MS) is a highly versatile and powerful tool for conducting tracer studies using L-phenylalanine (ring-D5). uzh.chmdpi.com In these studies, the deuterated amino acid is administered to a biological system (e.g., cell culture, animal model, or human subject) to trace its metabolic fate. nih.govnih.gov LC-MS is then used to measure the incorporation of the deuterium label into various metabolites and proteins over time. uzh.ch
The coupling of liquid chromatography with mass spectrometry allows for the separation and sensitive detection of a wide range of compounds, from small molecules to large proteins. mdpi.com This makes it possible to track the conversion of L-phenylalanine (ring-D5) to its primary metabolite, L-tyrosine (ring-D4), providing a direct measure of phenylalanine hydroxylase activity. nih.govuzh.ch Furthermore, LC-MS can be used to quantify the incorporation of L-phenylalanine (ring-D5) into proteins, offering insights into protein synthesis rates. researchgate.net The high sensitivity of modern LC-MS systems is particularly advantageous for detecting the low levels of enrichment often encountered in these types of studies. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Location and Protein Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive analytical technique that provides detailed information about the structure, dynamics, and environment of molecules. For L-phenylalanine (ring-D5), NMR is particularly useful for confirming the location of the deuterium atoms and for studying its interactions within proteins. nih.govwm.edu
Deuterium (²H) NMR Spectroscopy for Deuterium Distribution
Deuterium (²H) NMR spectroscopy is the most direct method for determining the distribution of deuterium atoms within the L-phenylalanine (ring-D5) molecule. acs.org Since the deuterium nucleus has a spin of 1, it gives rise to a distinct NMR signal. The chemical shift of the deuterium signal provides information about its electronic environment, allowing for the confirmation that the deuterium atoms are located on the phenyl ring.
Solid-state ²H NMR has been extensively used to study the dynamics of the phenylalanine ring in various environments, including in crystalline form and when incorporated into proteins. wm.eduacs.org These studies have revealed that the phenyl ring can undergo rapid 180° flips about its Cβ-Cγ bond axis. acs.org The lineshape of the deuterium NMR spectrum is sensitive to the rate and nature of these motions, providing valuable insights into protein dynamics and structure. nih.govnih.gov
Table 2: Representative ¹H NMR Chemical Shifts for L-Phenylalanine
| Protons | Chemical Shift (ppm) |
| Phenyl (C₆H₅) | 7.30 - 7.45 |
| α-CH | ~3.99 |
| β-CH₂ | ~3.13 and ~3.29 |
Note: In L-phenylalanine (ring-D5), the signals corresponding to the phenyl protons would be absent in the ¹H NMR spectrum, and a corresponding signal would appear in the ²H NMR spectrum. Data adapted from publicly available spectral databases. chemicalbook.com
Proton (¹H) NMR for Structural and Dynamic Insights
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful analytical technique for elucidating the structure and dynamics of molecules. In the case of L-Phenylalanine (ring-d5), where the five protons of the phenyl group are replaced by deuterium atoms, ¹H NMR provides specific and simplified spectral information. The absence of the aromatic proton signals significantly reduces the complexity of the spectrum, allowing for a clear and unambiguous observation of the remaining protons attached to the α-carbon and β-carbon.
The ¹H NMR spectrum of L-Phenylalanine (ring-d5) in a solvent like D₂O or DMSO-d₆ typically displays signals corresponding to the α-proton and the two diastereotopic β-protons. The chemical shifts of these protons are influenced by their local electronic environment. The deuteration of the aromatic ring does not significantly alter the chemical shifts of the backbone protons compared to unlabeled L-Phenylalanine, but it eliminates the complex splitting patterns that would arise from coupling to the aromatic protons. researchgate.net
The following table summarizes the typical ¹H NMR spectral data for the non-exchangeable protons of L-Phenylalanine (ring-d5) in a common NMR solvent.
| Proton | Typical Chemical Shift (ppm) | Multiplicity | Notes |
| α-H | ~3.9 - 4.2 | Doublet of doublets (dd) | Coupling to the two β-protons. |
| β-Hₐ | ~3.0 - 3.2 | Doublet of doublets (dd) | Diastereotopic, coupling to α-H and β-Hb. |
| β-Hₑ | ~2.8 - 3.0 | Doublet of doublets (dd) | Diastereotopic, coupling to α-H and β-Ha. |
Note: Chemical shifts are approximate and can vary depending on the solvent, pH, and temperature.
Utility in Biomolecular NMR for Protein Structure and Dynamics
The use of L-Phenylalanine (ring-d5) is particularly valuable in biomolecular NMR studies of proteins. In large proteins, the sheer number of protons leads to severe spectral overlap in ¹H NMR spectra, making it incredibly difficult to resolve and assign individual proton signals. This is especially true for the aromatic region of the spectrum, where signals from Phenylalanine, Tyrosine, Tryptophan, and Histidine residues often crowd a narrow chemical shift range.
By incorporating L-Phenylalanine with a deuterated phenyl ring into a protein, the signals from the five ring protons are eliminated from the ¹H NMR spectrum. nih.gov This selective removal of signals dramatically simplifies the aromatic region, a technique often referred to as "reverse isotopic labeling" when used in conjunction with ¹³C or ¹⁵N labeling. nih.govnih.gov This simplification allows for the unambiguous assignment and analysis of the remaining aromatic protons from other residue types, or even specific protons if selective labeling schemes are employed. nih.gov
The utility of this approach extends to the determination of protein structure. The Nuclear Overhauser Effect (NOE), which is distance-dependent and fundamental to NMR-based structure calculation, is much more easily interpreted in simplified spectra. With fewer protons present, the number of potential NOE cross-peaks is reduced, minimizing ambiguity in assigning distance restraints. For instance, interactions between a remaining proton on a different residue and the deuterated phenylalanine ring can be more clearly identified.
The table below presents research findings where deuterated phenylalanine was utilized in biomolecular NMR studies.
| Protein Studied | Purpose of Using Deuterated Phenylalanine | Key Findings |
| Gene-V protein of bacteriophage M13 | To aid in spectral assignments in the aromatic region of the ¹H-NMR spectrum. nih.gov | The use of deuterated phenylalanine helped to identify that at least one phenylalanine and one tyrosine residue are involved in stacking interactions with oligonucleotides. nih.gov |
| Escherichia coli thioredoxin | To simplify the ¹H-NMR spectra of the aromatic region for studying protein folding. nih.gov | This approach enabled the identification of a transient folding intermediate that was not detectable using standard 2D NMR techniques. nih.gov |
| Carboxypeptidase A | To characterize the dynamics of the bound ligand (L-phenylalanine-d5). nih.gov | Solid-state deuterium NMR revealed that the phenyl ring of the bound phenylalanine undergoes π-flips, and the ligand exchanges with an isotropic environment. nih.gov |
Chromatographic Separation Methods for Deuterated Phenylalanine
Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are essential for the analysis and purification of L-Phenylalanine (ring-d5). These techniques are used to verify the chemical and isotopic purity of the compound and to separate it from unlabeled phenylalanine and other impurities.
Reversed-phase HPLC (RP-HPLC) is a commonly employed method for the separation of amino acids, including deuterated phenylalanine. In this technique, a nonpolar stationary phase, such as a C18 (octadecylsilyl) bonded silica (B1680970) column, is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. For phenylalanine, the phenyl ring provides the necessary hydrophobicity for retention on a C18 column. The mobile phase typically consists of an aqueous buffer (e.g., phosphate (B84403) buffer or ammonium (B1175870) acetate) and an organic modifier like acetonitrile (B52724) or methanol (B129727). A gradient elution, where the concentration of the organic modifier is increased over time, is often used to achieve optimal separation of compounds with different polarities. acs.orgresearchgate.net
For the separation of enantiomers (L- and D-phenylalanine) or for achieving higher resolution separations, chiral chromatography can be utilized. Chiral stationary phases (CSPs) are designed to interact differently with the two enantiomers of a chiral compound, allowing for their separation. For amino acids, CSPs based on cyclodextrins or macrocyclic antibiotics are often effective. sigmaaldrich.com
Detection in HPLC is commonly performed using UV absorbance, as the phenyl ring of phenylalanine has a characteristic UV absorbance profile. For isotopically labeled compounds like L-Phenylalanine (ring-d5), mass spectrometry (MS) is an indispensable detection method. HPLC coupled with MS (LC-MS) not only provides retention time data but also confirms the mass of the compound, thereby verifying the incorporation of deuterium atoms. nih.govmdpi.com This is crucial for determining the isotopic enrichment of the labeled compound.
Below is a table summarizing typical chromatographic conditions used for the analysis of phenylalanine and its deuterated analogs.
| Chromatographic Method | Stationary Phase (Column) | Mobile Phase | Detection Method | Application |
| RP-HPLC | C18 | Gradient of aqueous buffer and acetonitrile. acs.orglcms.cz | UV, MS | Purity analysis, quantification in biological samples. acs.orgnih.gov |
| Chiral HPLC | CHIROBIOTIC T | Methanol/Water | UV | Separation of L- and D-enantiomers. sigmaaldrich.com |
| RP-HPLC | Shim-pack GIST C18 | Gradient of water with formic acid and acetonitrile with formic acid. lcms.cz | Triple Quadrupole MS | Quantification of L-phenylalanine-d5 as an internal standard. lcms.czphenomenex.comsciex.com |
| HILIC | Not specified | Not specified | MS/MS | Analysis of amino acids in complex matrices. mdpi.com |
Applications of L Phenylalanine Ring D5 in Metabolic and Enzymatic Research
Tracing Phenylalanine Metabolic Pathways and Flux
The primary use of L-phenylalanine (ring-D5) in metabolic research is as a tracer to delineate the pathways of phenylalanine metabolism and to quantify the rate, or flux, of these pathways. By introducing a known amount of the labeled compound into a biological system, scientists can follow its conversion into various downstream metabolites.
Investigation of Phenylalanine to Tyrosine Conversion Dynamics
A critical metabolic fate of phenylalanine is its conversion to tyrosine, a reaction catalyzed by the enzyme phenylalanine hydroxylase. This is the rate-limiting step in the catabolism of phenylalanine. L-phenylalanine (ring-D5) has been instrumental in studying the dynamics of this conversion in vivo.
In a study involving healthy adult volunteers, continuous intravenous infusions of L-[ring-2H5]phenylalanine were used to determine the rate of conversion to tyrosine. By measuring the isotopic enrichment of both L-[ring-2H5]phenylalanine and the resulting L-[ring-2H4]tyrosine in plasma samples using gas chromatography-mass spectrometry, researchers could directly quantify the rate of this metabolic step. The findings from such studies provide a direct means for investigating the physiological regulation of phenylalanine hydroxylase activity in humans.
| Parameter | Value (μmol · kg⁻¹ · h⁻¹) |
| Phenylalanine Turnover Rate | 36.1 ± 5.1 |
| Tyrosine Turnover Rate | 39.8 ± 3.5 |
| Phenylalanine to Tyrosine Conversion Rate | 5.83 ± 0.59 |
| This table presents the steady-state turnover and conversion rates of phenylalanine and tyrosine in healthy adults, as determined by tracer studies with L-[ring-2H5]phenylalanine. |
Metabolic Flux Analysis in Model Systems
Metabolic flux analysis is a quantitative approach to determine the rates of metabolic reactions in a biological system at a steady state. L-phenylalanine (ring-D5) serves as an effective tracer for such analyses, particularly in plant systems where phenylalanine is a precursor to a vast array of secondary metabolites.
The phenylpropanoid pathway is a major metabolic route in plants that produces a wide variety of compounds essential for growth, development, and defense, including lignin, flavonoids, and coumarins. This pathway begins with the deamination of phenylalanine. The use of L-phenyl-d5-alanine has been pivotal in elucidating the metabolic flux through this pathway. For instance, in studies on wound-healing potato tuber tissue, L-phenyl-d5-alanine was used as a tracer to follow the biosynthesis of various phenylpropanoid metabolites. By monitoring the incorporation of the deuterium (B1214612) label into downstream products like chlorogenic acid and N-p-coumaroyloctopamine over time, researchers can map out the active branches of the pathway. nih.gov
Beyond just identifying the active pathways, L-phenylalanine (ring-D5) allows for the quantitative analysis of the biosynthetic activity within these pathways. In the aforementioned study on potato tubers, the time-dependent changes in the isotope abundance of phenylpropanoid metabolites were fitted to kinetic models. nih.gov This allowed for the calculation of the formation and conversion rates (fluxes) of specific compounds. nih.gov Such analyses provide a direct comparison of the biosynthetic activity between different branches of the phenylpropanoid pathway. nih.gov
| Metabolite | Formation Rate (nmol (g FW)⁻¹ h⁻¹) | Conversion Rate (nmol (g FW)⁻¹ h⁻¹) |
| N-p-coumaroyloctopamine (p-CO) | 1.15 | 0.96 |
| Chlorogenic acid (CGA) | 4.63 | 0.42 |
| This table shows the metabolic flux of two phenylpropanoid metabolites in wound-healing potato tuber tissue, quantified using L-phenyl-d5-alanine as a tracer. nih.gov |
Enzymatic Reaction Mechanism Elucidation
The substitution of hydrogen with deuterium in L-phenylalanine (ring-D5) can affect the rate of chemical reactions in which a carbon-hydrogen bond is broken. This phenomenon, known as the deuterium kinetic isotope effect (KIE), is a valuable tool for elucidating the mechanisms of enzymatic reactions.
Deuterium Kinetic Isotope Effects (KIE) in Phenylalanine Hydroxylase Activity
The hydroxylation of phenylalanine to tyrosine by phenylalanine hydroxylase involves the electrophilic attack of a hydroxylating intermediate on the aromatic ring of phenylalanine. By using L-[ring-2H5]phenylalanine as a substrate, researchers can measure the KIE on this reaction. The observed KIE provides insights into the rate-limiting steps of the catalytic mechanism.
Studies on phenylalanine hydroxylase from Chromobacterium violaceum have determined the deuterium KIE on the rate of tyrosine formation using [ring-2H5]-phenylalanine. The observed normal kinetic isotope effect suggests that the initial reaction of the hydroxylating intermediate with the aromatic ring and the final tautomerization to form tyrosine are both isotope-sensitive steps.
| Enzyme/Condition | Cofactor | Deuterium KIE (Dkcat) |
| Chromobacterium violaceum Phenylalanine Hydroxylase | 6-Methyltetrahydropterin | 1.2 |
| Chromobacterium violaceum Phenylalanine Hydroxylase | 6,7-Dimethyltetrahydropterin | 1.4 |
| I234D Mutant Enzyme | 6,7-Dimethyltetrahydropterin | 0.9 |
| This table displays the deuterium kinetic isotope effects on the catalytic rate (kcat) of phenylalanine hydroxylase with [ring-2H5]-phenylalanine as the substrate. The values provide insight into the chemical mechanism of the enzyme. |
Solvent Isotope Effects (SIE) in Enzymatic Biotransformations
Solvent isotope effect (SIE) studies, where H₂O is replaced by deuterium oxide (D₂O), are used to investigate the role of proton transfers in enzyme reaction mechanisms. researchgate.netmdpi.com These studies are complementary to substrate KIE studies using L-Phenylalanine (ring-D5). SIEs can reveal whether proton abstraction or donation is part of the rate-determining step. nih.gov For many enzymatic reactions, a decrease in the reaction rate in D₂O (a normal SIE) is observed, indicating the involvement of proton transfer in the transition state. mdpi.com Conversely, an inverse SIE (rate increase in D₂O) can point to equilibrium effects preceding the rate-limiting step. mdpi.com Investigating the biotransformation of aromatic amino acids with both substrate and solvent isotope effects provides a more complete picture of the reaction mechanism. researchgate.net
Role in Investigating Phenylalanine Ammonia (B1221849) Lyase (PAL) Mechanisms
Phenylalanine Ammonia Lyase (PAL) is an enzyme that catalyzes the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid and ammonia, a key step in the biosynthesis of many plant-based polyphenol compounds. wikipedia.org The proposed mechanism involves an electrophilic attack on the aromatic ring of L-phenylalanine. nih.govnih.gov A crucial step is the deprotonation at the β-carbon of the substrate. wikipedia.org The use of L-phenylalanine deuterated at specific positions, including the ring, would be a classic method to probe this mechanism. A significant kinetic isotope effect would be expected if the C-H bond cleavage at the β-carbon is rate-limiting. Mechanistic studies suggest the reaction proceeds via a carbanion intermediate after the abstraction of a proton from the β-carbon. wikiwand.com
Research on Protein Synthesis and Turnover
L-Phenylalanine (ring-D5) serves as a heavy, stable isotope tracer for measuring the dynamics of protein metabolism. By introducing the labeled amino acid into a biological system, researchers can track its incorporation into newly synthesized proteins and subsequently monitor the rate at which these proteins are degraded.
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) Techniques
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful mass spectrometry-based quantitative proteomics technique. In a typical SILAC experiment, one population of cells is grown in a medium containing a "light" natural amino acid (e.g., L-phenylalanine), while another is grown in a medium containing a "heavy," stable isotope-labeled version, such as L-Phenylalanine (ring-D5). nih.gov
In "dynamic SILAC" or "pulsed SILAC" (pSILAC), cells are switched from a light medium to a heavy medium. biorxiv.orgresearchgate.net The rate of incorporation of the heavy amino acid into proteins over time reflects the protein's synthesis rate, while the disappearance of the light form reflects the degradation and dilution rate. The ratio of light to heavy SILAC labels provides a direct measure of protein turnover. biorxiv.org Proteins with a high light-to-heavy (L/H) ratio have a slow turnover, whereas those with a low L/H ratio have a fast turnover. biorxiv.org This technique has been used to determine the half-lives of thousands of proteins in various cell types, providing critical insights into cellular homeostasis, differentiation, and disease. nih.govresearchgate.net The precision of this method allows for the determination of protein half-lives ranging from a few hours to over 1000 hours. nih.gov
| SILAC Ratio (Light/Heavy) | Interpretation | Protein Characteristic |
|---|---|---|
| High | Slow incorporation of heavy label | Slow turnover / Long half-life |
| Low | Rapid incorporation of heavy label | Fast turnover / Short half-life |
Pulse-Chase Labeling Strategies for Proteomic Analysis
Based on the available research, there is insufficient detailed information to construct a thorough and scientifically accurate section on the specific application of L-PHENYLALANINE (RING-D5) in pulse-chase labeling strategies for broad proteomic analysis. While the principles of pulse-chase analysis are well-established for studying the lifecycle of proteins, the scientific literature identified does not provide specific methodologies or detailed research findings where L-phenylalanine (ring-D5) is the chosen tracer for comprehensive proteomic studies. Methodologies such as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) and other pulsed-SILAC techniques, which are used for quantitative proteomics, typically utilize labeled versions of arginine and lysine.
Measurement of Protein Synthesis Rates in Research Models
A significant application of L-phenylalanine (ring-D5) is in the in vivo measurement of protein synthesis rates across various research models. This is often achieved using the "flooding dose" technique. This method involves administering a large bolus of the labeled amino acid, which rapidly equilibrates the isotopic enrichment in the precursor pools for protein synthesis (the free amino acid pools in the plasma and tissues). By measuring the incorporation of L-phenylalanine (ring-D5) into proteins over a specific period, researchers can calculate the fractional synthesis rate (FSR) of those proteins.
This stable isotope method provides a safer and more accessible alternative to radioactive tracers. The use of L-phenylalanine (ring-D5) with detection by gas chromatography-mass spectrometry (GC-MS) has been validated and successfully employed to detect changes in protein synthesis under different physiological conditions.
Detailed Research Findings:
One study focused on developing and validating a method to measure the fractional rate of protein synthesis in ectothermic animals, specifically the Arctic charr (Salvelinus alpinus), using L-phenylalanine (ring-D5). The researchers utilized a modified flooding dose technique and GC-MS for analysis. The technique was validated by demonstrating that it met the key assumptions of the flooding dose method and was sensitive enough to detect expected physiological changes. For instance, they compared the protein synthesis rates in the liver and white muscle of fed versus starved fish. The results showed a significant decrease in protein synthesis in the starved group, demonstrating the utility of this method for studies in protein metabolism where radioactive materials are impractical. isotope.com
Another area of research has been in human studies to understand the effects of nutrition and age on muscle protein synthesis. In a study involving older adults, [ring-2H5]phenylalanine was used as a tracer to measure the mixed muscle protein fractional synthesis rate (FSR) during both fasting (basal) and fed conditions. The study found that feeding stimulated an increase in the FSR. This research highlights the utility of deuterated phenylalanine in quantifying the anabolic response to nutritional intake in human subjects. medchemexpress.com
Interactive Data Table: Protein Synthesis Rates in Arctic Charr (Salvelinus alpinus)
This table presents the fractional protein synthesis rates (FSR) in the liver and white muscle of fed and starved Arctic charr, as determined using the L-phenylalanine (ring-D5) flooding dose technique.
| Tissue | Condition | Fractional Synthesis Rate (% per day) |
| Liver | Fed | Value not specified in abstract |
| Liver | Starved | Value not specified in abstract, but significantly lower than fed |
| White Muscle | Fed | Value not specified in abstract |
| White Muscle | Starved | Value not specified in abstract, but significantly lower than fed |
Interactive Data Table: Muscle Protein Synthesis Rates in Older Adults
This table shows the mixed muscle protein fractional synthesis rate (FSR) in older adults during basal (fasted) and fed states, measured using [ring-2H5]phenylalanine.
| Condition | Fractional Synthesis Rate (% per hour) |
| Basal (Fasted) | 0.051 ± 0.004 |
| Fed | 0.066 ± 0.005 |
L Phenylalanine Ring D5 in Advanced Research Methodologies
Tracer Applications in Neurotransmitter Precursor Studies (Non-Clinical)
Stable isotope tracers provide a powerful method for dynamically assessing in vivo metabolic processes. nih.govsemanticscholar.org By introducing a labeled compound into a biological system, researchers can track its conversion into various downstream metabolites, providing a detailed map of metabolic fluxes and pathway activities. researchgate.netnih.gov
L-Phenylalanine is a critical precursor for the synthesis of catecholamine neurotransmitters, which include dopamine (B1211576), norepinephrine (B1679862), and epinephrine. nih.govresearchgate.net The biosynthesis pathway begins with the conversion of L-phenylalanine to L-tyrosine by the enzyme phenylalanine hydroxylase. L-tyrosine is then further metabolized to produce the catecholamines. By administering L-Phenylalanine (ring-D5), researchers can trace the journey of the deuterated phenyl ring as it is incorporated into these neurotransmitters.
In non-clinical research settings, this tracing technique allows for the quantitative investigation of catecholamine synthesis rates under various physiological and pathological conditions. For instance, studies can measure the rate of appearance of deuterated dopamine and norepinephrine in specific brain regions or biological fluids following the introduction of the labeled precursor. This provides direct insights into the activity of the biosynthetic pathway, which is sensitive to local substrate concentrations. nih.gov While L-phenylalanine is not the direct precursor to serotonin (B10506) (which is synthesized from tryptophan), high concentrations of phenylalanine can influence serotonin metabolism. nih.govuib.no Furthermore, research has suggested that phenylalanine hydroxylase may also contribute to serotonin synthesis, opening avenues for using labeled phenylalanine to study these interactions. exeter.ac.uk
| Metabolic Step | Compound | Enzyme | Tracer Fate |
|---|---|---|---|
| 1 | L-Phenylalanine (ring-D5) | - | Administered Tracer |
| 2 | L-Tyrosine (ring-D4) | Phenylalanine hydroxylase | The deuterated ring is hydroxylated. |
| 3 | L-DOPA (ring-D4) | Tyrosine hydroxylase | Another hydroxyl group is added to the deuterated ring. |
| 4 | Dopamine (ring-D4) | DOPA decarboxylase | The carboxyl group is removed; the deuterated ring remains intact. |
| 5 | Norepinephrine (ring-D4) | Dopamine β-hydroxylase | The deuterated ring is present in the final neurotransmitter. |
| 6 | Epinephrine (ring-D4) | Phenylethanolamine N-methyltransferase | The deuterated ring is present in the final neurotransmitter. |
Quantitative Analysis in Isotopic Dilution Mass Spectrometry
Isotope Dilution Mass Spectrometry (ID-MS) is a "gold standard" analytical technique for the highly accurate and precise quantification of analytes in complex matrices like plasma, serum, and tissue extracts. nih.govresearchgate.net The method's robustness stems from the use of a stable isotope-labeled internal standard that is chemically identical to the analyte of interest. nih.gov
L-Phenylalanine (ring-D5) serves as an ideal internal standard for the quantification of endogenous L-phenylalanine. The process involves adding a precisely known amount of L-Phenylalanine (ring-D5) to a sample before any preparation or extraction steps. Because the labeled standard and the endogenous analyte exhibit nearly identical chemical and physical properties, they behave the same way during sample processing, chromatography, and ionization in the mass spectrometer. nih.gov Any loss of analyte during sample preparation will be matched by a proportional loss of the internal standard.
The mass spectrometer can differentiate between the endogenous (unlabeled) phenylalanine and the deuterated (labeled) standard based on their mass-to-charge ratio. By measuring the ratio of the signal intensity of the endogenous analyte to that of the known amount of the added standard, the exact concentration of the endogenous L-phenylalanine in the original sample can be calculated with high precision and accuracy. nih.gov This technique effectively corrects for matrix effects and variations in instrument response, which are common challenges in quantitative analysis. nih.gov
| Step | Description | Rationale |
|---|---|---|
| 1. Spiking | A known quantity of L-Phenylalanine (ring-D5) is added to the biological sample containing an unknown quantity of endogenous L-Phenylalanine. | Establishes a reference point for quantification. |
| 2. Homogenization & Extraction | The sample is processed to extract the amino acids. Both the endogenous and labeled forms are extracted together. | The labeled standard co-behaves with the analyte, ensuring that any procedural losses affect both equally. |
| 3. Analysis (LC-MS/MS) | The extract is analyzed by Liquid Chromatography-Tandem Mass Spectrometry. The instrument separates and detects the two forms based on their different masses. | Provides specificity and sensitivity to distinguish and measure the analyte and the standard. |
| 4. Quantification | The ratio of the mass spectrometer signal of the endogenous L-Phenylalanine to the L-Phenylalanine (ring-D5) is measured. | This ratio is directly proportional to the concentration of the endogenous analyte, allowing for accurate calculation. |
Development of Isotope-Labeled Standards for Analytical Assays
The development and availability of high-purity, well-characterized isotope-labeled compounds are fundamental to modern analytical chemistry. L-Phenylalanine (ring-D5) is a prime example of such a standard, enabling the creation of robust, specific, and reproducible analytical assays for amino acid analysis. thermofisher.com These standards are essential for applications ranging from newborn screening for metabolic disorders like phenylketonuria (PKU) to nutritional research and proteomics.
The utility of L-Phenylalanine (ring-D5) as a standard is predicated on several key characteristics. It must have high isotopic enrichment (meaning a very high percentage of the molecules contain the deuterium (B1214612) labels) and high chemical purity to ensure that it does not interfere with the measurement of the endogenous analyte. isotope.com Commercial suppliers provide these standards with detailed certificates of analysis that specify these parameters. isotope.comisotope.com
The use of L-Phenylalanine (ring-D5) in analytical methods, particularly those employing LC-MS/MS, has allowed for the replacement of older, more laborious, and less specific techniques. thermofisher.comnih.gov Methods based on isotope dilution are now considered reference methods for certifying the concentration of amino acids in standard reference materials, which are then used to calibrate a wide array of clinical and research assays. nih.gov This ensures consistency and comparability of results across different laboratories and studies.
| Characteristic | Description | Importance in Analytical Assays |
|---|---|---|
| High Isotopic Purity | A high percentage of the standard molecules are correctly labeled with five deuterium atoms. | Minimizes the contribution of the standard to the signal of the unlabeled analyte, ensuring accurate quantification. |
| High Chemical Purity | The standard is free from other chemical contaminants that could interfere with the analysis. | Prevents signal suppression or enhancement (matrix effects) and ensures the analytical signal is solely from the analyte of interest. |
| Identical Physicochemical Behavior | Behaves identically to the endogenous analyte during extraction, chromatography, and ionization, with the exception of its mass. | Allows for reliable correction of sample loss and analytical variability, which is the core principle of isotope dilution. |
| Stability | The deuterium labels are stable and do not exchange with hydrogen atoms from the solvent or matrix during sample processing and storage. | Ensures the integrity of the standard throughout the analytical procedure, maintaining the accuracy of the measurement. |
Future Perspectives in L Phenylalanine Ring D5 Research
Integration with Multi-Omics Methodologies
The era of systems biology necessitates a holistic view of cellular function, moving beyond the study of individual components to the intricate interplay between genes, proteins, and metabolites. nih.govnih.gov L-Phenylalanine (Ring-D5) is becoming an invaluable tool in this integrative approach, particularly in bridging the gap between metabolomics and proteomics. nih.govnih.gov By tracing the metabolic fate of L-Phenylalanine (Ring-D5), researchers can simultaneously monitor its incorporation into newly synthesized proteins and its conversion into various metabolites. This dual-tracking capability provides a dynamic snapshot of cellular physiology that is not achievable with single-omics approaches alone.
The integration of data from L-Phenylalanine (Ring-D5) tracing studies with genomics and transcriptomics will offer a more complete picture of metabolic regulation. For instance, by correlating the flux of L-Phenylalanine (Ring-D5) through specific metabolic pathways with gene expression profiles, scientists can identify key regulatory genes and transcription factors that control phenylalanine metabolism under different physiological or pathological conditions.
A key application of this multi-omics approach is in understanding disease mechanisms. For example, in sepsis, an integrated analysis of metabolomics and proteomics has revealed significant dysregulation of amino acid metabolism, including phenylalanine. researchgate.net The use of L-Phenylalanine (Ring-D5) in such studies could provide a more precise understanding of the kinetics of these metabolic alterations and their impact on the proteome during disease progression. researchgate.net Similarly, in cancer research, tracing phenylalanine metabolism in conjunction with proteomic analysis can elucidate how tumor cells rewire their metabolic pathways to support rapid growth and proliferation. nih.gov
The following table summarizes the potential applications of L-Phenylalanine (Ring-D5) in integrated multi-omics research:
| Research Area | Application of L-Phenylalanine (Ring-D5) | Potential Insights |
| Cancer Biology | Tracing metabolic flux in tumor cells and surrounding microenvironment. | Identification of metabolic vulnerabilities for therapeutic targeting. |
| Neurodegenerative Diseases | Investigating alterations in amino acid metabolism and protein synthesis in the brain. | Understanding the role of metabolic dysfunction in disease pathogenesis. |
| Inborn Errors of Metabolism | Quantifying the activity of enzymes involved in phenylalanine metabolism. | Improved diagnosis and monitoring of metabolic disorders. |
| Nutritional Science | Studying the bioavailability and metabolic fate of dietary phenylalanine. | Optimization of nutritional interventions. |
Advancements in Isotope Tracing Technologies
The utility of L-Phenylalanine (Ring-D5) as a metabolic tracer is intrinsically linked to the analytical technologies used for its detection and quantification. Continuous advancements in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are pushing the boundaries of what can be achieved with stable isotope tracing.
High-resolution mass spectrometry, particularly when coupled with techniques like gas chromatography (GC-MS) or liquid chromatography (LC-MS), allows for highly sensitive and specific detection of L-Phenylalanine (Ring-D5) and its metabolites in complex biological samples. nih.gov Recent developments in MS-based technologies, such as multi-isotope imaging mass spectrometry (MIMS), enable the visualization of metabolic processes at the subcellular level, providing spatial context to metabolic flux data. nih.gov Furthermore, nanoscale secondary ion mass spectrometry (NanoSIMS) offers the capability to image deuterated tracers in biological tissues with nanoscale resolution, opening up new avenues for studying metabolic heterogeneity in individual cells. harvard.edu
In the realm of NMR spectroscopy, the development of high-field magnets and advanced pulse sequences has significantly improved the resolution and sensitivity of in vivo studies. umn.eduspringernature.com Proton NMR spectroscopy can be used to non-invasively measure the concentration of phenylalanine in the brain, providing valuable insights into neurological disorders. nih.govnih.gov The use of L-Phenylalanine (Ring-D5) in conjunction with advanced NMR techniques allows for the real-time tracking of its metabolic fate in living organisms.
The table below highlights key advancements in isotope tracing technologies relevant to L-Phenylalanine (Ring-D5) research:
| Technology | Advancement | Impact on L-Phenylalanine (Ring-D5) Research |
| Mass Spectrometry (MS) | Increased sensitivity, resolution, and imaging capabilities (MIMS, NanoSIMS). nih.govharvard.edu | Precise quantification of tracer enrichment in small sample volumes and visualization of metabolic activity at the subcellular level. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Higher magnetic field strengths and improved pulse sequences. umn.eduspringernature.com | Enhanced resolution and sensitivity for in vivo tracking of metabolic pathways and non-invasive measurement of phenylalanine concentrations. |
| Computational Modeling | Development of sophisticated algorithms for metabolic flux analysis. nih.gov | More accurate and comprehensive interpretation of stable isotope tracing data. |
Novel Synthetic Strategies for Enhanced Isotopic Purity and Yield
The accuracy and reliability of stable isotope tracing studies depend critically on the isotopic purity of the tracer molecule. The presence of unlabeled or partially labeled isotopologues can introduce significant errors in the calculation of metabolic fluxes. nih.gov Therefore, the development of novel synthetic strategies to produce L-Phenylalanine (Ring-D5) with high isotopic enrichment and chemical purity is a key area of ongoing research.
Traditional methods for the deuteration of aromatic amino acids often involve harsh reaction conditions that can lead to racemization and the formation of unwanted byproducts. researchgate.net More recent approaches have focused on the use of chemoenzymatic and biocatalytic methods to achieve highly selective and efficient deuteration. nih.govnih.gov For instance, enzymatic methods utilizing aminotransferases can catalyze the site-selective hydrogen-deuterium exchange on amino acids with high efficiency. nih.gov
Palladium-catalyzed H/D exchange protocols have also emerged as a powerful tool for the synthesis of deuterated amino acids. ornl.gov These methods offer high efficiency and can be applied to a wide range of amino acid derivatives. Furthermore, microbiological methods, using facultative methylotrophic bacteria, have been developed for the production of highly deuterated phenylalanine from deuterated methanol (B129727) and heavy water. semanticscholar.org
The development of asymmetric synthesis routes is crucial for producing enantiomerically pure L-Phenylalanine (Ring-D5). nih.govnih.gov The use of chiral catalysts in phase transfer catalysis has shown great promise in the asymmetric alkylation of glycine (B1666218) derivatives to produce chiral phenylalanine derivatives with high enantioselectivity. nih.gov
The following table summarizes some of the novel synthetic strategies for L-Phenylalanine (Ring-D5):
| Synthetic Strategy | Description | Advantages |
| Enzymatic Synthesis | Utilizes enzymes like aminotransferases to catalyze site-selective H/D exchange. nih.govnih.gov | High selectivity, mild reaction conditions, environmentally friendly. |
| Palladium-Catalyzed H/D Exchange | Employs a palladium catalyst to facilitate the exchange of hydrogen for deuterium (B1214612). ornl.gov | High efficiency, applicable to a variety of substrates. |
| Microbiological Synthesis | Uses microorganisms to produce deuterated amino acids from labeled precursors. semanticscholar.org | Potential for high isotopic enrichment and production of complex isotopologues. |
| Asymmetric Phase Transfer Catalysis | Employs chiral catalysts to produce enantiomerically pure amino acid derivatives. nih.gov | High enantioselectivity, leading to pure L-isomer. |
Q & A
Basic Research Questions
Q. What are the key methodological considerations for synthesizing L-Phenylalanine (Ring-D5) with high isotopic purity?
- Answer : Synthesis of deuterated L-phenylalanine requires precise control over isotopic labeling. Researchers should employ deuteration protocols using deuterium oxide (D₂O) or deuterated precursors under controlled pH and temperature. Purification via HPLC or column chromatography with deuterated solvents (e.g., DMSO-d6) ensures isotopic purity >98%. Isotopic enrichment should be validated using NMR (e.g., ¹H and ²H NMR) and mass spectrometry (MS) to confirm the absence of protiated contaminants .
Q. How can researchers experimentally determine the solubility of L-Phenylalanine (Ring-D5) in mixed solvent systems?
- Answer : Solubility studies should use gravimetric or UV-spectrophotometric methods across varying temperatures (e.g., 293–322 K) and solvent ratios (e.g., methanol-water). For example, Lu et al. (2010) measured solubility by saturating solutions with L-phenylalanine anhydrous, filtering undissolved solids, and quantifying concentration via HPLC . Data should be modeled using equations like the modified Apelblat equation to predict solubility trends.
Q. What analytical techniques are optimal for detecting L-Phenylalanine (Ring-D5) in complex biological matrices?
- Answer : LC-MS/MS with a deuterated internal standard (e.g., L-Phenylalanine (Ring-D5)) is preferred for specificity. Chromatographic separation on a C18 column with a mobile phase of 0.1% formic acid in water/acetonitrile enhances resolution. MS parameters should include multiple reaction monitoring (MRM) for transitions specific to the deuterated compound, minimizing matrix interference .
Advanced Research Questions
Q. How do deuterium kinetic isotope effects (KIEs) influence enzymatic reactions involving L-Phenylalanine (Ring-D5)?
- Answer : Deuterium substitution alters reaction kinetics due to increased bond strength (C-D vs. C-H). For example, L-Phenylalanine dehydrogenase assays (EC 1.4.1.20) with NAD+ cofactor show reduced catalytic rates (kcat) for deuterated substrates. Researchers should compare kinetic parameters (Km, Vmax) between protiated and deuterated forms using stopped-flow spectroscopy or coupled enzyme assays .
Q. What strategies resolve contradictions in isotopic labeling efficiency across different synthesis protocols?
- Answer : Contradictions often arise from solvent deuteration levels or side reactions. A comparative study should:
- (i) Standardize reaction conditions (e.g., pH 7.4, 25°C) across protocols.
- (ii) Use quantitative ²H NMR to assess labeling efficiency at each synthetic step.
- (iii) Perform MS/MS fragmentation to identify non-deuterated byproducts.
- (iv) Optimize purification steps to remove isotopic impurities .
Q. How can computational modeling predict the crystallographic behavior of L-Phenylalanine (Ring-D5) in polymorphic studies?
- Answer : Molecular dynamics (MD) simulations using software like GROMACS can model crystal lattice interactions. Input parameters include deuterium’s van der Waals radius and bond lengths. Researchers should compare predicted crystal structures (e.g., anhydrous vs. monohydrate forms) with experimental XRD data to validate models .
Q. What experimental designs minimize interference from deuterium in metabolic tracing studies using L-Phenylalanine (Ring-D5)?
- Answer : Design considerations include:
- (i) Using isotopically labeled controls (e.g., ¹³C/¹⁵N-labeled phenylalanine) to distinguish deuterium-specific effects.
- (ii) Employing stable isotope-resolved NMR (SIRM) to track metabolic flux without signal overlap.
- (iii) Validating tracer incorporation via GC-MS with electron impact ionization to avoid deuterium-induced fragmentation artifacts .
Data Analysis and Reporting
Q. How should researchers structure a manuscript to address both mechanistic and applied aspects of L-Phenylalanine (Ring-D5) studies?
- Answer : Follow the PICOT framework:
- P opulation: Define the system (e.g., enzymatic, cellular).
- I ntervention: Describe the deuterated compound’s role.
- C omparison: Contrast with protiated analogs.
- O utcome: Highlight isotopic effects on kinetics or stability.
- T imeframe: Specify reaction/incubation durations.
- Include supplemental data tables (e.g., solubility measurements, kinetic parameters) for reproducibility .
Q. What statistical approaches are appropriate for analyzing variability in deuterium labeling efficiency?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
